AcPYY(25-36)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

AcPYY(25-36) ist ein synthetisches Fragment des Peptids YY (PYY) aus Ratten. Peptid YY ist ein Hormon, das an verschiedenen physiologischen Prozessen beteiligt ist, darunter die Regulierung des Appetits und die Darmmotorik. Das Fragment AcPYY(25-36) wurde speziell für Forschungszwecke entwickelt, um die biologische Aktivität und Interaktionen von PYY zu untersuchen .

Vorbereitungsmethoden

Die Synthese von AcPYY(25-36) beinhaltet die Festphasenpeptidsynthese (SPPS), ein übliches Verfahren zur Herstellung von Peptiden. Der Prozess beginnt typischerweise mit der Anbindung der C-terminalen Aminosäure an ein festes Harz. Es folgt die sequenzielle Zugabe geschützter Aminosäuren, wobei jeder Schritt Deprotektions- und Kupplungsreaktionen beinhaltet. Das Endprodukt wird vom Harz abgespalten und mittels Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt. Industrielle Produktionsmethoden können großmaßstäbliche SPPS und fortschrittliche Reinigungsverfahren umfassen, um eine hohe Reinheit und Ausbeute zu gewährleisten .

Analyse Chemischer Reaktionen

AcPYY(25-36) kann verschiedene chemische Reaktionen eingehen, darunter:

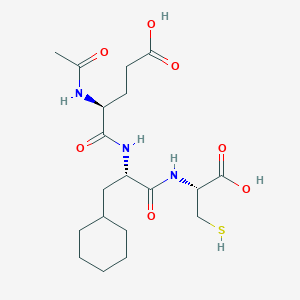

Oxidation: Diese Reaktion kann an Methioninresten auftreten und zur Bildung von Methioninsulfoxid führen.

Reduktion: Disulfidbrücken innerhalb des Peptids können mit Reduktionsmitteln wie Dithiothreitol (DTT) zu freien Thiolen reduziert werden.

Substitution: Aminosäurereste können durch andere Reste substituiert werden, um Struktur-Aktivitätsbeziehungen zu untersuchen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie DTT und verschiedene Aminosäurederivate für Substitutionsreaktionen.

Wissenschaftliche Forschungsanwendungen

AcPYY(25-36) hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Wird verwendet, um die Peptidsynthese, Struktur und Stabilität zu untersuchen.

Biologie: Hilft beim Verständnis der Rolle von PYY bei physiologischen Prozessen wie der Regulierung des Appetits und der Darmmotorik.

Medizin: Wird auf seine potenziellen therapeutischen Anwendungen bei Erkrankungen wie Fettleibigkeit und Magen-Darm-Erkrankungen untersucht.

Industrie: Wird bei der Entwicklung von Peptid-basierten Medikamenten und diagnostischen Werkzeugen eingesetzt.

Wirkmechanismus

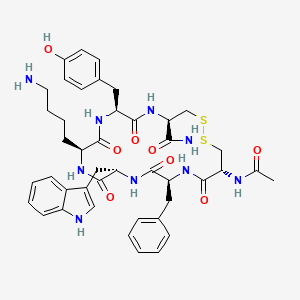

AcPYY(25-36) entfaltet seine Wirkung durch die Bindung an spezifische Rezeptoren, wie z. B. die Neuropeptid-Y-Rezeptoren, auf der Oberfläche von Zielzellen. Diese Bindung löst eine Kaskade intrazellulärer Signalwege aus, die zu verschiedenen physiologischen Reaktionen führen. Zu den molekularen Zielstrukturen gehören G-Protein-gekoppelte Rezeptoren (GPCRs), die die Auswirkungen von PYY auf die Regulierung des Appetits und die Darmmotorik vermitteln .

Wirkmechanismus

AcPYY(25-36) exerts its effects by binding to specific receptors, such as the neuropeptide Y receptors, on the surface of target cells. This binding triggers a cascade of intracellular signaling pathways, leading to various physiological responses. The molecular targets include G-protein coupled receptors (GPCRs) that mediate the effects of PYY on appetite regulation and gut motility .

Vergleich Mit ähnlichen Verbindungen

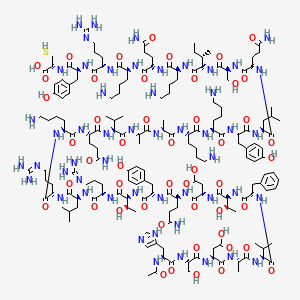

Zu den ähnlichen Verbindungen wie AcPYY(25-36) gehören andere Fragmente von PYY und verwandte Peptide wie Neuropeptid Y (NPY) und Pankreaspolypeptid (PP). Im Vergleich zu diesen Peptiden ist AcPYY(25-36) in seiner spezifischen Sequenz und biologischen Aktivität einzigartig, was es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Funktionen von PYY macht. Weitere ähnliche Verbindungen sind:

Neuropeptid Y (NPY): Ist an der Regulierung des Appetits und des Energiehaushalts beteiligt.

Pankreaspolypeptid (PP): Reguliert die Pankreassekretion und die Magen-Darm-Motilität.

Eigenschaften

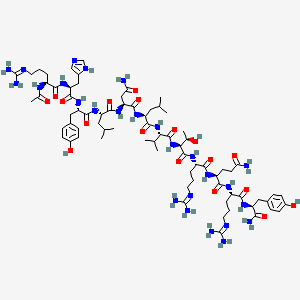

Molekularformel |

C74H118N26O18 |

|---|---|

Molekulargewicht |

1659.9 g/mol |

IUPAC-Name |

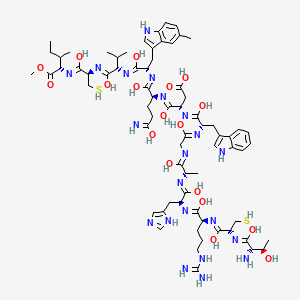

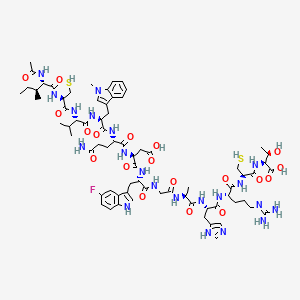

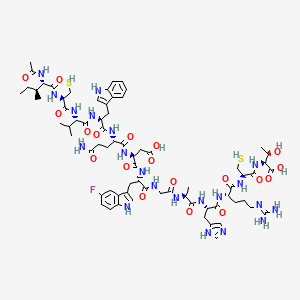

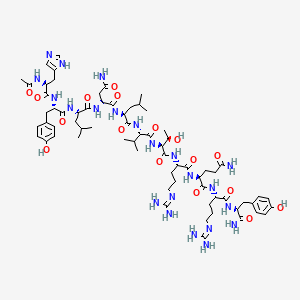

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide |

InChI |

InChI=1S/C74H118N26O18/c1-36(2)28-51(94-66(113)53(31-42-17-21-45(104)22-18-42)96-67(114)54(32-43-34-84-35-88-43)97-61(108)46(89-40(8)102)12-9-25-85-72(78)79)65(112)98-55(33-57(76)106)68(115)95-52(29-37(3)4)69(116)99-58(38(5)6)70(117)100-59(39(7)101)71(118)92-48(14-11-27-87-74(82)83)62(109)91-49(23-24-56(75)105)64(111)90-47(13-10-26-86-73(80)81)63(110)93-50(60(77)107)30-41-15-19-44(103)20-16-41/h15-22,34-39,46-55,58-59,101,103-104H,9-14,23-33H2,1-8H3,(H2,75,105)(H2,76,106)(H2,77,107)(H,84,88)(H,89,102)(H,90,111)(H,91,109)(H,92,118)(H,93,110)(H,94,113)(H,95,115)(H,96,114)(H,97,108)(H,98,112)(H,99,116)(H,100,117)(H4,78,79,85)(H4,80,81,86)(H4,82,83,87)/t39-,46+,47+,48+,49+,50+,51+,52+,53+,54+,55+,58+,59+/m1/s1 |

InChI-Schlüssel |

AQWCJJKYINAYIM-QIRMFHLNSA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C)O |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCCN=C(N)N)NC(=O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ac-I[CVHQDWGHHRC]T-NH2](/img/structure/B10846326.png)

![Ac-I[CVSQDWGHHRC]T-NH2](/img/structure/B10846329.png)

![Ac-I[CV(2Igl)QDWGAHRC]T-NH2](/img/structure/B10846338.png)

![Ac-I[CVFQDWGHHRC]T-NH2](/img/structure/B10846357.png)

![Ac-I[CV(Bta)QDWGAHRC]T](/img/structure/B10846362.png)

![Ac-I[CVWQDWG(Abu)HRC]T-NH2](/img/structure/B10846369.png)

![Ac-I[CVWQDWGWHRC]T-NH2](/img/structure/B10846375.png)